Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes, which are characterized by their fused benzene and pyrone ring structures. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its unique substituents that enhance its chemical reactivity and biological properties. The molecular formula of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is with a molecular weight of approximately 262.26 g/mol.
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is synthesized primarily through the Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base. This compound is classified under chromenes, which are known for their applications in pharmaceuticals, dyes, and pigments, as well as their biological activities including antimicrobial, anti-inflammatory, and antioxidant properties .
The synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate typically employs the following procedure:
The synthesis involves key steps that utilize standard laboratory techniques such as stirring, monitoring via thin-layer chromatography, and recrystallization for purification. The yield of this process is reported to be around 80.5% .
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate features a chromene core structure with specific substituents:
The compound crystallizes in a monoclinic crystal system within the P21/n space group, with unit cell parameters including:
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate participates in various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
The mechanism of action for ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific biological targets:
Research suggests that these interactions contribute to its antimicrobial and anticancer properties, although further studies are necessary to elucidate its complete pharmacological profile .
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate exhibits several notable physical properties:
The chemical properties include:
These properties influence its behavior in biological systems and chemical reactions .
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has diverse applications:
Ongoing research continues to explore its full potential across these fields .
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is classified as a coumarin derivative under IUPAC nomenclature. Its systematic name explicitly defines the core chromene ring system, substituent positions, and functional groups:
Table 1: Atomic Descriptors of Ethyl 8-Ethoxy-2-oxo-2H-chromene-3-carboxylate
| Identifier | Value |
|---|---|
| CAS Number | 117382-66-8 (primary); 842-39-7 (alternate) |
| IUPAC Name | ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| InChI Key | GYFFMLZIXZDBEB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2C=C(C(=O)OCC)C(=O)OC=21 |
This compound belongs to a broader family of 3-carboxylated coumarins with varying biological activities. Key analogues include:
Antifungal studies reveal that 8-ethoxy derivatives exhibit superior activity compared to C6 or C7-substituted isomers due to optimized steric and electronic interactions with fungal enzymes [3]. For example, in phospholipase A₂ (PLA₂) inhibition, the 8-ethoxy analogue irreversibly inhibits snake venom enzymes (IC₅₀: 3.1 nM), outperforming bromophenacyl bromide—a standard PLA₂ inhibitor [4].
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8